4-(4-Phenylphenyl)pyrimidine
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Overview
Description
4-(4-Phenylphenyl)pyrimidine, also known as PPD, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPD belongs to the pyrimidine family, which is a class of compounds commonly found in nucleic acids.
Mechanism of Action
The mechanism of action of 4-(4-Phenylphenyl)pyrimidine is not fully understood, but it is believed to involve the inhibition of various signaling pathways such as the PI3K/Akt and NF-κB pathways. This compound has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and reduction of oxidative stress. This compound has also been shown to improve cognitive function and reduce neuronal cell death in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(4-Phenylphenyl)pyrimidine in lab experiments is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize and has been found to have low toxicity in animal studies. However, one of the main limitations of using this compound in lab experiments is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 4-(4-Phenylphenyl)pyrimidine. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential. Finally, the development of this compound analogs with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a heterocyclic compound with significant potential for therapeutic applications in various diseases. The synthesis method of this compound involves a multi-step process that can be optimized to improve yield and purity. This compound has been extensively studied for its anti-tumor, anti-inflammatory, and neuroprotective effects. The mechanism of action of this compound involves the inhibition of various signaling pathways, but further research is needed to fully understand its therapeutic potential. This compound has several advantages and limitations for lab experiments, and there are several future directions for research in this field.
Synthesis Methods
4-(4-Phenylphenyl)pyrimidine can be synthesized through a multi-step process that involves the condensation of 4-phenylbenzaldehyde with malononitrile, followed by cyclization with urea. The yield of this compound can be improved through the optimization of reaction conditions such as temperature, solvent, and catalysts.
Scientific Research Applications
4-(4-Phenylphenyl)pyrimidine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines and reducing oxidative stress. In addition, this compound has been found to have neuroprotective effects by reducing neuronal cell death and improving cognitive function.
properties
CAS RN |
92867-89-5 |
---|---|
Molecular Formula |
C16H12N2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C16H12N2/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-17-12-18-16/h1-12H |
InChI Key |
QAHGDOUMCYILBM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=NC=C3 |
solubility |
0.2 [ug/mL] |
Origin of Product |
United States |
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